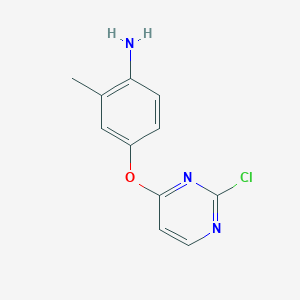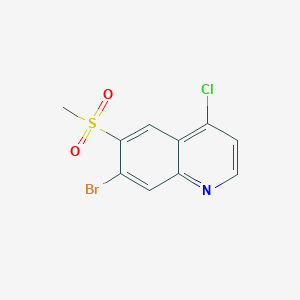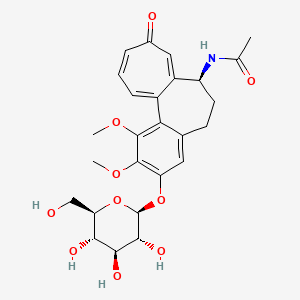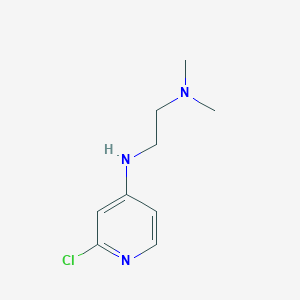
N-(2-chloropyridin-4-yl)-N',N'-dimethylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloropyridin-4-yl)-N’,N’-dimethylethane-1,2-diamine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring and a dimethylethane-1,2-diamine moiety
準備方法
The synthesis of N-(2-chloropyridin-4-yl)-N’,N’-dimethylethane-1,2-diamine typically involves the reaction of 2-chloropyridine with N,N-dimethylethylenediamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
N-(2-chloropyridin-4-yl)-N’,N’-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(2-chloropyridin-4-yl)-N’,N’-dimethylethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of N-(2-chloropyridin-4-yl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
N-(2-chloropyridin-4-yl)-N’,N’-dimethylethane-1,2-diamine can be compared with other similar compounds such as:
N-(2-chloropyridin-4-yl)-N’-phenylurea: This compound also contains a chloropyridine ring but differs in its urea moiety, leading to different chemical and biological properties.
N-(2,6-dichloropyridin-4-yl)-N’-phenylurea:
The uniqueness of N-(2-chloropyridin-4-yl)-N’,N’-dimethylethane-1,2-diamine lies in its specific structural features and the resulting chemical and biological properties.
特性
分子式 |
C9H14ClN3 |
|---|---|
分子量 |
199.68 g/mol |
IUPAC名 |
N-(2-chloropyridin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C9H14ClN3/c1-13(2)6-5-11-8-3-4-12-9(10)7-8/h3-4,7H,5-6H2,1-2H3,(H,11,12) |
InChIキー |
LGWZJHIMHULEMC-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=CC(=NC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


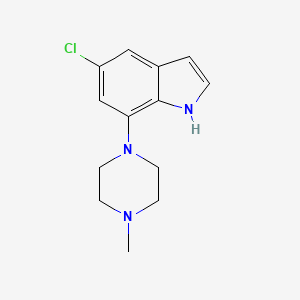
![3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)

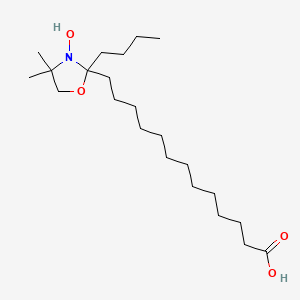
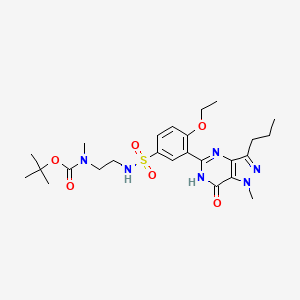
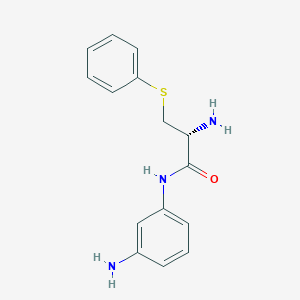

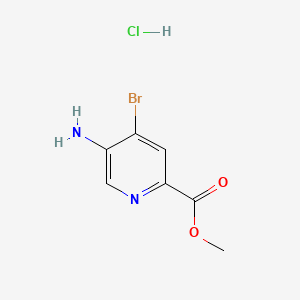
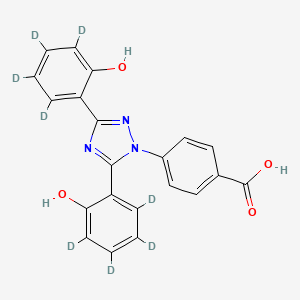
![(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B13864962.png)
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
